molecular formula C26H52 B14514215 13-Methylidenepentacosane CAS No. 62748-34-9

13-Methylidenepentacosane

Cat. No.: B14514215
CAS No.: 62748-34-9
M. Wt: 364.7 g/mol
InChI Key: DKUNTYRNKINWIJ-UHFFFAOYSA-N
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Description

13-Methylidenepentacosane is a chemical compound with the molecular formula C26H52 It is a type of hydrocarbon, specifically an alkane, characterized by the presence of a methylidene group attached to the 13th carbon of a pentacosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenepentacosane typically involves the alkylation of a suitable precursor. One common method is the reaction of a long-chain alkyl halide with a methylidene donor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the methylidene group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to promote the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 13-Methylidenepentacosane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: The methylidene group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

13-Methylidenepentacosane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.

    Biology: Research into its biological activity and potential as a biomarker for certain biological processes.

    Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 13-Methylidenepentacosane involves its interaction with molecular targets through its hydrophobic alkane chain and reactive methylidene group. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with cell membranes or specific enzymes, influencing cellular processes.

Comparison with Similar Compounds

    Pentacosane: A straight-chain alkane with the same carbon length but without the methylidene group.

    13-Methylpentacosane: Similar structure but with a methyl group instead of a methylidene group.

Uniqueness: 13-Methylidenepentacosane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows it to participate in specific reactions that other similar compounds may not undergo as readily.

Properties

CAS No.

62748-34-9

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

13-methylidenepentacosane

InChI

InChI=1S/C26H52/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h3-25H2,1-2H3

InChI Key

DKUNTYRNKINWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=C)CCCCCCCCCCCC

Origin of Product

United States

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